molecular formula C15H14ClNO B5855062 4-chloro-N-(2-methylbenzyl)benzamide

4-chloro-N-(2-methylbenzyl)benzamide

Cat. No. B5855062
M. Wt: 259.73 g/mol
InChI Key: QZDRNNSQQGDIPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-chloro-N-(2-methylbenzyl)benzamide, typically involves catalytic reactions, solid phase synthesis techniques, or refluxing with specific reagents. For instance, CuI-catalyzed approaches have been utilized for the synthesis of N-(4-methylbenzyl)benzamide, indicating a versatile method potentially applicable to this compound (Goel et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is commonly analyzed using single-crystal X-ray diffraction, revealing features such as orthorhombic lattices and specific space groups. These analyses detail the compound's crystallization patterns and intermolecular interactions, essential for understanding its chemical behavior (Goel et al., 2017).

Chemical Reactions and Properties

Benzamide compounds can participate in various chemical reactions, including nucleophilic substitutions, and exhibit properties like fluorescence and antibacterial activities. Their reactivity can lead to the synthesis of complex structures and potentially novel therapeutic agents (Sapari et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal morphology are crucial for benzamide derivatives. Techniques like dielectric measurements and Vickers micro-hardness tests provide insights into these properties, contributing to the compound's potential application in optical and piezoelectric materials (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity with various chemical reagents and their behavior in different chemical environments, are studied using spectroscopic and elemental analysis. These analyses help elucidate the compound's functional groups and confirm its structure (Saeed et al., 2010).

properties

IUPAC Name

4-chloro-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDRNNSQQGDIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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